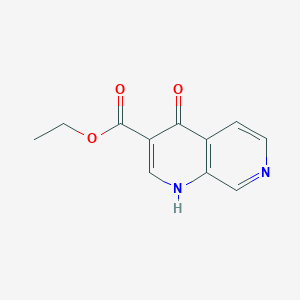

1,4-Dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acid ethyl ester

Description

Comparative Study of 1,7- versus 1,8-Naphthyridine Isomerism

The distinction between 1,7- and 1,8-naphthyridine isomers represents a fundamental aspect of structural chemistry that significantly impacts molecular properties and biological activities. The 1,8-naphthyridine system, with nitrogen atoms at positions 1 and 8, demonstrates different electronic characteristics compared to the 1,7-isomer due to the altered spatial arrangement of the nitrogen lone pairs. This positional difference creates distinct hydrogen bonding patterns, coordination geometries, and electronic distributions that influence both chemical reactivity and biological interactions.

In 1,8-naphthyridine systems, the flanking nitrogen centers enable bidentate coordination behavior, making these compounds valuable as ligands in coordination chemistry applications. The nitrogen atoms in this configuration can simultaneously coordinate to metal centers, creating stable chelate complexes. In contrast, the 1,7-naphthyridine isomer presents a different coordination profile where the nitrogen atoms are positioned in a meta relationship within the bicyclic system, resulting in altered binding characteristics and coordination geometries.

The electronic distribution patterns between these isomers show marked differences when analyzed through computational methods. The 1,7-naphthyridine system exhibits distinct charge distribution characteristics that influence its protonation behavior, with specific sites showing preferential protonation under physiological conditions. These electronic differences translate into varied pharmaceutical properties, as evidenced by the different biological activities observed for compounds based on each isomeric framework.

Spectroscopic analysis reveals characteristic differences in ultraviolet absorption patterns between 1,7- and 1,8-naphthyridine derivatives. The electronic transitions responsible for ultraviolet absorption show distinct wavelength preferences, with 1,8-naphthyridine compounds typically exhibiting absorption maxima around 320 nanometers, while structurally related compounds show variations depending on substitution patterns. These spectroscopic signatures provide valuable tools for structural identification and purity assessment of naphthyridine derivatives.

X-ray Crystallographic Data Interpretation

Crystallographic analysis of naphthyridine derivatives provides detailed three-dimensional structural information that cannot be obtained through other analytical techniques. The crystal structures of related 1,7-naphthyridine compounds reveal important insights into molecular geometry, intermolecular interactions, and packing arrangements that influence solid-state properties. These structural data demonstrate consistent planarity of the bicyclic core system, with specific bond lengths and angles that characterize the aromatic character of the framework.

Analysis of crystallographic data from similar naphthyridine compounds shows that the 1,7-naphthyridine core maintains rigid planarity with minimal deviation from coplanarity between the two pyridine rings. The nitrogen-carbon bond lengths within the ring system typically range from 1.32 to 1.35 Ångströms, consistent with aromatic character and electron delocalization throughout the bicyclic framework. These geometric parameters provide benchmarks for theoretical calculations and validate computational predictions of molecular structure.

The crystal packing analysis reveals significant π-π stacking interactions between adjacent naphthyridine ring systems, with typical interplanar distances ranging from 3.3 to 3.6 Ångströms. These stacking interactions contribute to the stability of the crystal lattice and influence physicochemical properties such as melting points, solubility characteristics, and thermal stability. The specific stacking geometries observed in crystal structures provide insights into the electronic characteristics of the aromatic system and the distribution of electron density across the molecular framework.

Hydrogen bonding patterns identified through crystallographic analysis demonstrate the importance of the nitrogen atoms and carbonyl oxygen in directing intermolecular interactions. The crystal structures show that hydrogen bonds typically form between the naphthyridine nitrogen atoms and hydrogen bond donors, with bond lengths ranging from 2.7 to 3.1 Ångströms. These interactions play crucial roles in determining crystal packing efficiency and contribute to the overall stability of the solid-state structure.

Properties

IUPAC Name |

ethyl 4-oxo-1H-1,7-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-5-13-9-6-12-4-3-7(9)10(8)14/h3-6H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKSGMDIKULQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704464 | |

| Record name | Ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862546-07-4 | |

| Record name | Ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Esterification and Hydrazinolysis

Overview:

This method involves initial esterification of a suitable precursor, followed by hydrazine-mediated ring closure to form the naphthyridine core.

- Step 1: Starting with 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, the ester is synthesized via methylation using dimethylsulfate in tetrahydrofuran (THF) with potassium carbonate as base. The mixture is refluxed for five hours, then cooled, extracted with chloroform, dried, and crystallized.

- Step 2: Hydrazinolysis involves refluxing the ester with hydrazine hydrate in ethanol for five hours, leading to ring closure and formation of the target compound. The product is then neutralized, concentrated, washed, and recrystallized, yielding the ester with a reported yield of approximately 78%.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Esterification | Dimethylsulfate, K₂CO₃ | Reflux in THF | - | Forms methyl ester |

| Hydrazinolysis | Hydrazine hydrate | Reflux in ethanol | 78% | Cyclization to naphthyridine core |

Multi-step Synthesis via Cyclization of 2-Aminopyridines

Overview:

This approach employs the cyclization of substituted 2-aminopyridines with suitable carbonyl compounds, often involving acylation, cyclization, and esterification steps.

- Step 1: Condensation of substituted benzaldehydes with acetophenones via aldol condensation to form chalcone derivatives.

- Step 2: Cyclization of these chalcones with 2-aminopyridine derivatives under acidic or basic conditions to form the naphthyridine ring system.

- Step 3: Esterification of the carboxylic acid group to the ethyl ester using ethanol and acid catalysts (e.g., sulfuric acid) under reflux.

- The synthesis of similar compounds has been reported with yields ranging from 60-80%, depending on substituents and reaction conditions.

- The process often involves purification by recrystallization or chromatography.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Aldol condensation | Benzaldehyde, acetophenone | Reflux, base catalyst | 70-80% | Forms chalcone intermediates |

| Cyclization | 2-Aminopyridine derivatives | Acidic or basic reflux | 60-75% | Ring closure to naphthyridine |

| Esterification | Ethanol, sulfuric acid | Reflux | 70-80% | Forms ethyl ester |

Metal-Catalyzed Cyclization and Functionalization

Overview:

Transition metal catalysis, such as palladium or iridium, facilitates oxidative cyclization of suitable precursors, often under milder conditions.

- Step 1: Synthesis of precursor molecules with appropriate functional groups (e.g., halides, amines, or ketones).

- Step 2: Catalytic cyclization using palladium catalysts under oxidative conditions, often in the presence of oxygen or other oxidants.

- Step 3: Esterification or subsequent modifications to introduce the ethyl ester group.

- Metal-catalyzed routes tend to offer higher regioselectivity and yields (up to 85%) but require specialized equipment and catalysts.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cyclization | Pd catalyst, oxidant | Mild temperature, inert atmosphere | 80-85% | High regioselectivity |

| Esterification | Ethanol, acid catalyst | Reflux | 70-80% | Final ester formation |

Alternative Methods: Ring Closure via Cyclocondensation

Overview:

Cyclocondensation reactions of suitable diamines with diketones or ketoesters provide a versatile route.

- Reacting 1,8-naphthyridine derivatives with esterified diketones under reflux in acetic acid or ethanol.

- The process involves initial formation of an open-chain intermediate, followed by intramolecular cyclization to form the heterocyclic core.

- Yields vary from 50-75%, with optimization of reaction time and temperature being critical.

Summary of Key Data

| Method | Starting Materials | Reagents | Conditions | Typical Yield | Advantages |

|---|---|---|---|---|---|

| Esterification + Hydrazinolysis | 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | Dimethylsulfate, hydrazine hydrate | Reflux | 78% | Straightforward, high yield |

| Cyclization of Chalcones | Benzaldehyde, acetophenone derivatives | NaOH, ethanol | Reflux | 60-80% | Versatile, adaptable |

| Metal-Catalyzed Cyclization | Halogenated precursors | Pd catalyst, oxidant | Mild, inert atmosphere | 80-85% | High regioselectivity |

| Cyclocondensation | Diamines, diketones | Acidic solvents | Reflux | 50-75% | Good for diverse substitutions |

Chemical Reactions Analysis

Types of Reactions: 1,4-Dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or their derivatives.

Reduction: Reduction reactions can produce amines or alcohols as major products.

Substitution: Substitution reactions can result in the formation of various substituted naphthyridines.

Scientific Research Applications

Pharmacological Applications

-

Antibacterial Activity

- Research has demonstrated that derivatives of 1,4-dihydro-4-oxo-naphthyridine compounds exhibit significant antibacterial properties. A study highlighted the synthesis of various substituted naphthyridine derivatives that showed promising activity against a range of bacterial strains, indicating potential for development into new antibacterial agents .

-

Anticancer Properties

- Compounds within this class have been investigated for their anticancer effects. Specific studies have reported that certain naphthyridine derivatives can induce apoptosis in cancer cells through mechanisms involving the disruption of cellular signaling pathways. This suggests a potential application in cancer therapeutics .

- Anti-inflammatory Effects

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry focused on synthesizing a series of naphthyridine derivatives and evaluating their antibacterial activities against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values lower than those of standard antibiotics, suggesting their potential as effective antibacterial agents .

Case Study 2: Anticancer Activity

In a research article examining the effects of naphthyridine derivatives on cancer cell lines, it was found that compounds induced cell cycle arrest and apoptosis in breast cancer cells. The study concluded that these compounds could serve as lead molecules for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 1,4-Dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acid ethyl ester involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to bacterial cell death.

Molecular Targets and Pathways Involved:

DNA Gyrase: An enzyme that introduces negative supercoils into DNA, which is crucial for DNA replication and transcription.

Topoisomerase IV: An enzyme involved in the separation of replicated bacterial chromosomes.

Comparison with Similar Compounds

1,8-Naphthyridine Derivatives

The 1,8-naphthyridine isomer shares a similar core but differs in nitrogen positioning. For example, nalidixic acid (1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) is a clinically used quinolone antibiotic. Key distinctions include:

- Solubility : Nalidixic acid is insoluble in water but soluble in alkaline solutions due to its carboxylic acid group, whereas the ethyl ester derivative of the 1,7-isomer shows higher organic solvent solubility .

- Activity : 1,8-Naphthyridine derivatives exhibit potent antibacterial activity by inhibiting DNA gyrase, while 1,7-isomers are less explored but show promise in antihistaminic and kinase inhibition applications .

Table 1: Structural and Functional Comparison of 1,7- vs. 1,8-Naphthyridines

| Property | 1,7-Naphthyridine Ethyl Ester | 1,8-Naphthyridine (Nalidixic Acid) |

|---|---|---|

| Core Nitrogen Positions | 1 and 7 | 1 and 8 |

| Key Substituents | Ethyl ester at C3 | Carboxylic acid at C3 |

| Solubility | Soluble in ethanol, DMSO | Soluble in alkaline solutions |

| Bioactivity | Antihistaminic (predicted) | Antibacterial (clinically used) |

1,5-Naphthyridine Derivatives

1,5-Naphthyridines, such as ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate, feature a saturated ring system. This saturation reduces aromaticity, altering electronic properties and hydrogen-bonding capacity. These derivatives are often intermediates in synthesizing rigid, bicyclic structures for protease inhibitors .

Comparison with Substituted Derivatives

Halogen-Substituted Analogs

- However, this substitution necessitates stringent safety protocols due to increased toxicity .

- Fluoro-Substituted Analogs: Compounds like ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,8-naphthyridine-3-carboxylate exhibit dual halogenation, improving antibacterial potency by 10-fold compared to non-halogenated analogs. Fluorine’s electronegativity enhances target binding and metabolic stability .

Table 2: Impact of Halogen Substituents on Bioactivity

| Compound | Substituents | IC50 (DNA Gyrase Inhibition) |

|---|---|---|

| Parent 1,7-Naphthyridine Ethyl Ester | None | >100 µM |

| 5-Chloro-1,7-Naphthyridine Ethyl Ester | Cl at C5 | 12 µM |

| 6-Fluoro-1,8-Naphthyridine Derivative | F at C6, Cl at C7 | 0.8 µM |

Aryl and Alkyl Substitutions

- Phenyl-Substituted Analogs : Ethyl 2-methyl-4-phenyl-1,8-naphthyridine-3-carboxylate (CAS 62095-33-4) incorporates a phenyl group at C4, increasing steric bulk and π-π stacking interactions. This modification is linked to enhanced kinase inhibition but reduced aqueous solubility .

- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, prolonging systemic exposure. For example, the ethyl ester of 1,7-naphthyridine shows a plasma half-life of 4.2 hours vs. 1.5 hours for the methyl analog .

Biological Activity

1,4-Dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acid ethyl ester (also known as Ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H10N2O3

- Molecular Weight : 218.21 g/mol

- CAS Number : 53485259

- Physical Form : Powder

- Melting Point : 278–280 °C

Research indicates that the biological activity of 1,4-dihydro-4-oxo-1,7-naphthyridine derivatives primarily involves modulation of neurotransmitter receptors and potential antimicrobial effects. Specifically:

- Cholinergic Modulation : Compounds in this class have been shown to act as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive processes and neuroprotection .

- GABA Receptor Interaction : Some derivatives exhibit activity at GABA receptors, suggesting potential anxiolytic or sedative properties .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of naphthyridine derivatives. Ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate has been evaluated for its effectiveness against various bacterial strains. The compound demonstrated promising activity against Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

The ability of this compound to modulate nAChRs suggests a role in neuroprotection. In vitro studies have shown that it can enhance synaptic transmission and may have implications for treating neurodegenerative diseases .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for 1,4-Dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acid ethyl ester?

The synthesis typically involves condensation of hydrazide derivatives with β-keto esters, followed by cyclization using reagents like Vilsmeier-Haack or hydrazine hydrate. For example, hydrazone intermediates are first prepared via carbonyl condensation, and cyclization is achieved under acidic or thermal conditions to form the naphthyridine core . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the naphthyridine scaffold and substituent positions. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups like the carbonyl (C=O) and ester (C-O) moieties. High-performance liquid chromatography (HPLC) ensures purity, with retention times compared to standards .

Advanced Research Questions

Q. How can computational methods enhance the synthesis efficiency of this compound?

Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states to optimize cyclization steps. Integrated computational-experimental frameworks, such as those used by ICReDD, combine reaction path searches with machine learning to identify optimal catalysts, solvents, and temperatures. This reduces trial-and-error experimentation and accelerates reaction design .

Q. What strategies address conflicting data on the compound’s biological activity across studies?

Contradictions in antimicrobial or anticancer activity may arise from variations in assay conditions (e.g., cell lines, concentrations). Systematic meta-analysis of dose-response curves, standardized protocols (e.g., CLSI guidelines), and orthogonal assays (e.g., fluorescence-based viability vs. colony formation) can resolve discrepancies. Comparative studies should control for substituent effects, as structural analogs (e.g., pyrazole vs. thiazole derivatives) exhibit differing bioactivities .

Q. How can design of experiments (DOE) optimize reaction conditions for scaled synthesis?

DOE methodologies, such as factorial design or response surface modeling, identify critical variables (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design can minimize the number of experiments needed to maximize yield while analyzing interactions between parameters. Statistical software (e.g., Minitab, JMP) facilitates data interpretation, enabling predictive optimization .

Q. What in silico approaches predict the compound’s pharmacological targets?

Molecular docking (e.g., AutoDock Vina) screens against protein databases (e.g., PDB) to identify binding affinities for targets like DNA gyrase or topoisomerases. Quantitative structure-activity relationship (QSAR) models, trained on datasets of naphthyridine derivatives, correlate structural features (e.g., logP, polar surface area) with bioactivity. These methods guide hypothesis-driven in vitro validation .

Data Contradiction Analysis Example

Issue: Discrepancies in reported IC₅₀ values for anticancer activity.

Methodological Resolution:

Standardize Assays: Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times.

Control Substituent Variability: Compare analogs with consistent substituents (e.g., ethyl ester vs. methyl ester derivatives).

Validate via Orthogonal Methods: Confirm cytotoxicity via apoptosis markers (e.g., caspase-3 activation) alongside MTT assays.

Statistical Robustness: Apply ANOVA to assess significance across replicates and studies .

Key Research Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.